molecular formula C11H6F4N2O B2798481 2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one CAS No. 1239765-81-1

2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Cat. No.: B2798481
CAS No.: 1239765-81-1
M. Wt: 258.176
InChI Key: QJYOJCFDHYVQKX-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C11H6F4N2O and its molecular weight is 258.176. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Trifluoromethylated Analogues

4-(Trifluoromethyl)pyrimidin-2(1H)-ones, including 2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one, have been used in the synthesis of new trifluoromethylated 4,5-dihydroorotic acid analogues and their esters. These compounds have potential applications in medicinal chemistry due to the importance of fluorine in bioactive molecules (Sukach et al., 2015).

Inhibitors of Gene Expression

This compound has been studied for its role in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. Modifications of its structure have been explored to improve oral bioavailability and biological activity (Palanki et al., 2000).

Antimalarial Research

Derivatives of this compound have been studied for their potential in treating malaria. One such derivative showed superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines and exhibited significant in vivo efficacy against murine malaria (Chavchich et al., 2016).

Anticancer Applications

Derivatives have been synthesized for potential anticancer applications. Some compounds showed significant cytotoxicity against human cancer cell lines, indicating their potential as anticancer agents (Hosamani et al., 2015).

Properties

IUPAC Name

2-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4N2O/c12-7-3-1-6(2-4-7)10-16-8(11(13,14)15)5-9(18)17-10/h1-5H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYOJCFDHYVQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=O)N2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.